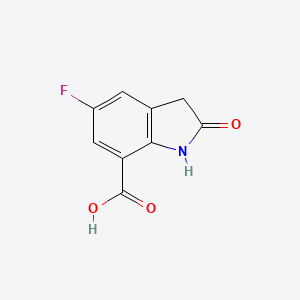

5-Fluoro-2-oxoindoline-7-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO3 |

|---|---|

Molecular Weight |

195.15 g/mol |

IUPAC Name |

5-fluoro-2-oxo-1,3-dihydroindole-7-carboxylic acid |

InChI |

InChI=1S/C9H6FNO3/c10-5-1-4-2-7(12)11-8(4)6(3-5)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14) |

InChI Key |

YUYYRCQYBDEEAY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)C(=O)O)NC1=O |

Origin of Product |

United States |

Reaction Mechanisms and Chemoselective Transformations

Mechanism of Carboxylic Acid Activation for Derivatization

The direct conversion of carboxylic acids into derivatives like amides and esters is often challenging. The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, and in the presence of basic nucleophiles (like amines), it can be deprotonated to form an unreactive carboxylate anion. libretexts.orgopenstax.org Therefore, the carboxylic acid group of 5-Fluoro-2-oxoindoline-7-carboxylic acid must first be activated by converting the hydroxyl into a better leaving group. openstax.org

Activating agents transform the carboxyl group into a more electrophilic species, facilitating nucleophilic attack. Two common examples are Dicyclohexylcarbodiimide (DCC) and thionyl chloride (SOCl₂).

Thionyl Chloride (SOCl₂): This reagent converts carboxylic acids into highly reactive acyl chlorides. masterorganicchemistry.com The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, displacing a chloride ion. wikipedia.orglibretexts.org This forms a protonated acyl chlorosulfite intermediate, which is a key step as it turns the hydroxyl group into an excellent leaving group. libretexts.orgopenstax.orglibretexts.org The chloride ion, acting as a nucleophile, then attacks the carbonyl carbon. libretexts.org The resulting tetrahedral intermediate collapses, releasing sulfur dioxide (SO₂) and a chloride ion, to form the final acyl chloride. wikipedia.org This transformation allows for a wide range of subsequent nucleophilic acyl substitution reactions that would not be possible with the unactivated carboxylic acid. masterorganicchemistry.com

Dicyclohexylcarbodiimide (DCC): DCC is a dehydrating agent widely used for forming amide and ester bonds, particularly in peptide synthesis. openstax.orglibretexts.org The activation mechanism involves the carboxylic acid adding across one of the C=N double bonds of DCC. openstax.org This creates a highly reactive O-acylisourea intermediate, which is an excellent leaving group. libretexts.org A nucleophile, such as an amine, can then attack the carbonyl carbon of this activated intermediate. The subsequent collapse of the tetrahedral intermediate results in the formation of the amide and a dicyclohexylurea byproduct. openstax.orglibretexts.org This method is effective because it avoids the harsh conditions associated with acyl chloride formation. libretexts.org

| Activating Agent | Reactive Intermediate | Primary Use | Key Byproducts |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Synthesis of acyl chlorides for further conversion to esters, amides, etc. masterorganicchemistry.com | SO₂, HCl wikipedia.org |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Direct synthesis of amides and esters under mild conditions. openstax.org | Dicyclohexylurea (DCU) |

The core mechanism for reactions at the activated carboxyl group is nucleophilic acyl substitution. sketchy.comlibretexts.org This process occurs in two main stages: nucleophilic addition followed by elimination of a leaving group. vanderbilt.edu

The reaction is initiated when a nucleophile attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative. libretexts.org This addition breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, unstable species known as a tetrahedral intermediate. sketchy.comvanderbilt.eduoregonstate.edu This intermediate is characterized by an sp³-hybridized carbon atom bonded to four substituents. oregonstate.edu

Mechanistic Insights into Cyclization Processes Affecting the Oxindole (B195798) Core

The synthesis of the oxindole ring itself can be achieved through various cyclization strategies. These methods are crucial for constructing the core scaffold of molecules like this compound.

Reductive cyclization offers a powerful method for synthesizing substituted oxindoles. Nickel-catalyzed reductive aryl-acylation is one such strategy, where 3,3-disubstituted oxindoles can be formed from alkene precursors. nih.gov A more direct approach to the core structure involves the tandem radical cyclization of N-arylacrylamides. rsc.org This process typically involves the generation of a radical which then undergoes an intermolecular attack on the acrylamide (B121943) double bond. The key step is the subsequent intramolecular C-C bond formation via cyclization of the newly formed radical onto the aromatic ring, which after a final deprotonation step, yields the oxindole skeleton. rsc.org These methods are valued for their ability to construct complex structures with high functional group tolerance under mild conditions. nih.gov

Base-catalyzed cyclization is a common strategy for forming heterocyclic rings like the oxindole core. Strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed to facilitate these reactions. tandfonline.comresearchgate.net DBU is effective at promoting intramolecular cyclizations by deprotonating a precursor molecule, thereby generating a nucleophilic center that can initiate a ring-closing reaction. tandfonline.com For example, an appropriately substituted N-(2-halophenyl)acetamide can undergo intramolecular cyclization in the presence of a base. The base abstracts a proton from the α-carbon of the acetyl group, creating an enolate which then attacks the aryl halide carbon in an intramolecular nucleophilic substitution, forming the five-membered lactam ring of the oxindole. Palladium-catalyzed cyclizations of α-chloroacetanilides, which use a stoichiometric base like triethylamine, proceed via a similar intramolecular α-arylation of an amide enolate. organic-chemistry.org

A direct and synthetically valuable route to the 2-oxindole core is the regioselective oxidation of the corresponding indole (B1671886) derivative, in this case, 5-fluoroindole-7-carboxylic acid. rsc.org The electron-rich nature of the indole ring makes it susceptible to oxidation, but controlling the site of oxidation is key. researchgate.net The conversion of an indole to a 2-oxindole can be achieved using various oxidizing agents.

The mechanism often involves an initial electrophilic attack on the electron-rich C3 position of the indole ring. This is followed by rearrangement and subsequent oxidation at the C2 position to yield the oxindole. researchgate.net The choice of oxidant and reaction conditions determines the success and regioselectivity of the transformation.

| Oxidizing Agent/System | Conditions | Key Features |

|---|---|---|

| N-Bromosuccinimide (NBS) | Often used stoichiometrically. | A common and effective reagent for direct oxidation of indoles to 2-oxindoles. researchgate.net |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric organic oxidant. | Another classic reagent for this transformation. researchgate.net |

| H₂O₂ / Titanium Catalyst | Catalytic, uses a "green" terminal oxidant. | Allows for mild, chemo- and enantioselective indole oxidation. organic-chemistry.org |

| H₂SO₄ adsorbed on Silica Gel | Heterogeneous conditions. | Promotes facile and practical regioselective oxidation with broad substrate tolerance. rsc.org |

| Oxone / Halide Catalyst | Aqueous media. | Efficient halide-catalyzed oxidation using oxone as the terminal oxidant. researchgate.net |

Influence of Fluoro Substitution on Reaction Pathways

The substitution of a hydrogen atom with fluorine dramatically alters the electronic landscape of the oxindole ring, which in turn governs the selectivity and outcome of its reactions. Fluorine is the most electronegative element, and its incorporation into organic molecules introduces profound, predictable effects. nih.govresearchgate.net

The dominant influence of the fluorine atom on the reactivity of the this compound is its strong electron-withdrawing inductive effect (-I effect). nih.gov This effect has several important consequences for reaction selectivity:

Increased Acidity: The fluorine atom at the C5 position, in concert with the carbonyl group at C2 and the carboxylic acid at C7, withdraws electron density from the entire ring system. This inductive pull increases the acidity of the proton at the C3 position. A lower pKa at this position facilitates the formation of the corresponding enolate intermediate under milder basic conditions. This is crucial for reactions that require the generation of this key nucleophile. nih.gov

Aromatic Ring Deactivation: The strong inductive effect deactivates the benzene (B151609) portion of the oxindole ring toward electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, although such reactions are less common for this scaffold compared to C3 functionalization.

The electronic properties of fluorine and their general effects in a molecule are summarized in the table below.

| Property of Fluorine | Consequence on Molecular Reactivity |

| High Electronegativity | Creates a strong C-F bond and a significant dipole moment. |

| Strong Inductive Effect (-I) | Withdraws electron density, increasing the acidity of nearby protons and stabilizing anionic intermediates. nih.gov |

| Weak Mesomeric Effect (+M) | The lone pairs on fluorine can theoretically donate electron density to an adjacent pi-system, but this effect is generally outweighed by the strong inductive effect. nih.gov |

| Small van der Waals Radius | Allows it to act as a bioisostere for a hydrogen atom, but with drastically different electronic properties. nih.gov |

The functionalization of the C3 position of the oxindole core creates a stereogenic center. When a substituent is already present at C3, as in 3-fluorooxindoles, subsequent reactions can generate a quaternary stereocenter, a feature of high value in medicinal chemistry. nih.govsabangcollege.ac.in While the subject compound is this compound, the principles of stereocontrol are best illustrated by the extensive research on the asymmetric reactions of 3-fluorooxindoles, which serve as a powerful proxy. The C5-fluoro group in the target molecule would electronically influence these stereochemical outcomes.

The development of catalytic asymmetric methods to control the stereochemistry at the C3 position has been a major focus of research. Chiral catalysts, including organocatalysts and metal complexes, are employed to create a chiral environment around the fluoro-oxindole enolate, directing the approach of the electrophile to one face of the molecule. sabangcollege.ac.in

Several key asymmetric reactions have been successfully applied to fluoro-oxindole substrates:

Michael Additions: The chiral organocatalyst-mediated Michael addition of 3-fluorooxindoles to electrophilic olefins, such as 1,1-bis(phenylsulfonyl)ethene, proceeds with high yields and enantioselectivities. sabangcollege.ac.in The catalyst, often a derivative of thiourea (B124793) or squaramide, activates the electrophile and directs the nucleophilic attack of the fluoro-oxindole enolate.

Mannich Reactions: The direct organocatalytic asymmetric Mannich reaction between 3-fluoro-oxindoles and imine precursors (like α-amidosulfones) provides access to chiral 3,3-disubstituted oxindoles containing a valuable β-fluoroamine unit. sabangcollege.ac.in These reactions often exhibit excellent diastereoselectivity and enantioselectivity.

Allylic Alkylations: Palladium-catalyzed asymmetric allylic alkylation of 3-fluorooxindoles with allylic carbonates can generate products with up to four contiguous chiral centers. sabangcollege.ac.in The stereochemical outcome is controlled by the chiral phosphine (B1218219) ligand coordinated to the palladium center.

The table below summarizes representative findings in the stereoselective synthesis of complex oxindoles derived from fluoro-oxindole precursors.

| Reaction Type | Electrophile | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Michael Addition | 1,1-bis(phenylsulfonyl)ethene | Thiourea-based organocatalyst | Not Applicable | up to 93% | sabangcollege.ac.in |

| Mannich Reaction | α-Amidosulfones | Chiral cation-binding oligoethylene glycol | >20:1 | up to 99% | sabangcollege.ac.in |

| Allylic Alkylation | Allylic Carbonates | Pd-catalyst / (S)-tBu-PHOX ligand | >99:1 | up to 99% | sabangcollege.ac.in |

| Aldol (B89426) Reaction | Isatins | Chiral N,N'-dioxide-Mg(II) complex | up to 99:1 | up to 99% | researchgate.net |

These examples underscore the profound influence of the fluoro-substituent on the stereochemical course of reactions. The fluorine atom's steric and electronic properties can influence the conformation of the enolate and its interaction with the chiral catalyst, thereby dictating the high levels of stereocontrol observed. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity of atoms and infer their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications for Structural Assignment

¹H NMR spectroscopy would provide crucial information about the number and chemical environment of the hydrogen atoms in 5-Fluoro-2-oxoindoline-7-carboxylic acid. The expected spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the oxindole (B195798) ring, and the amine (-NH-) proton. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling) would be instrumental in assigning each proton to its specific position in the molecule. For instance, the coupling between adjacent, non-equivalent protons would reveal their connectivity. Furthermore, the magnitude of the coupling constants (J values) could provide insights into the dihedral angles between protons, aiding in conformational analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

To map out the carbon framework of the molecule, ¹³C NMR spectroscopy would be indispensable. A typical ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). For example, the carbonyl carbon of the carboxylic acid and the lactam ring would appear at the downfield end of the spectrum (typically 160-180 ppm), while the aromatic and aliphatic carbons would resonate at higher fields. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further differentiate between CH, CH₂, and CH₃ groups.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and informative technique. The ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of the fluorine's electronic environment. More importantly, the coupling of the fluorine nucleus with nearby proton and carbon nuclei (¹H-¹⁹F and ¹³C-¹⁹F coupling) would provide definitive evidence for the position of the fluorine substituent on the aromatic ring. The magnitude of these coupling constants across two, three, or even four bonds can be used to unambiguously confirm the "5-fluoro" substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement of the molecular ion of this compound. This precise mass value would allow for the unambiguous confirmation of its molecular formula, C₉H₆FNO₃. Furthermore, the fragmentation pattern observed in the mass spectrum would offer additional structural clues, as the molecule breaks apart in a predictable manner upon ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include a broad O-H stretching vibration for the carboxylic acid group (typically around 3300-2500 cm⁻¹), a sharp N-H stretching band for the amide in the oxindole ring (around 3200 cm⁻¹), and strong C=O stretching absorptions for both the carboxylic acid and the lactam carbonyls (in the region of 1760-1680 cm⁻¹). The presence of the aromatic ring would be indicated by C-H and C=C stretching vibrations in their characteristic regions.

Theoretical and Computational Chemistry of 5 Fluoro 2 Oxoindoline 7 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed exploration of the electronic landscape, providing a basis for predicting reactivity and stability.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT calculations can provide detailed information about the geometry and electronic structure of molecules, which in turn helps in understanding their reactivity and stability.

The introduction of a fluorine atom at the 5-position of the oxindole (B195798) ring is expected to significantly influence the molecule's electronic properties. Fluorine is the most electronegative element, and its presence typically leads to a withdrawal of electron density from the aromatic ring through the sigma framework (inductive effect). This can impact the acidity of the N-H proton and the carboxylic acid proton, as well as the nucleophilicity of the aromatic ring.

To illustrate the expected structural parameters, the following table presents DFT-calculated bond lengths and angles for the parent indole (B1671886) molecule, which serves as a foundational model. It is anticipated that the introduction of the fluoro, oxo, and carboxylic acid groups would lead to systematic changes in these parameters.

Table 1: DFT Calculated Geometrical Parameters of Indole.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.381 | C2-N1-C7a | 108.9 |

| C2-C3 | 1.375 | N1-C2-C3 | 110.6 |

| C3-C3a | 1.434 | C2-C3-C3a | 106.8 |

| C3a-C7a | 1.396 | C3-C3a-C7a | 107.5 |

| N1-C7a | 1.385 | C3a-C7a-N1 | 106.2 |

Data based on DFT/B3LYP/6-31G calculations for the parent indole molecule.

The stability of 5-Fluoro-2-oxoindoline-7-carboxylic acid is influenced by both the electron-withdrawing nature of the fluorine atom and the carboxylic acid group, and the presence of the lactam functionality in the oxindole ring. The lactam group introduces a degree of strain and alters the aromaticity of the system compared to indole.

Molecular Orbital Analysis and Electrostatic Potentials

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and identifying the orbitals involved in chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they represent the frontiers of electron donation and acceptance, respectively.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing fluorine and carboxylic acid groups are expected to lower the energies of both the HOMO and LUMO.

The following table presents calculated HOMO and LUMO energies for quinoline, a related nitrogen-containing heterocyclic aromatic compound, to provide a comparative context for the expected energy levels in the target molecule.

Table 2: Calculated HOMO and LUMO Energies of Quinoline.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap | 4.83 |

Data based on DFT (B3LYP)/6-31+G(d,p) calculations for quinoline. scirp.org

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. The ESP map of this compound would be expected to show regions of negative potential (electron-rich) around the oxygen atoms of the carbonyl and carboxyl groups, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be anticipated around the acidic protons and the carbon atoms of the carbonyl and carboxyl groups. The fluorine atom would create a region of negative potential around itself while inducing a more positive potential on the adjacent carbon atom.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of product distributions.

Computational Elucidation of Cyclization Mechanisms

The synthesis of the 2-oxindole core often involves an intramolecular cyclization reaction. A common precursor would be an N-acyl-2-aminophenylacetic acid derivative. Computational studies on analogous cyclization reactions can shed light on the mechanism of formation for this compound.

DFT calculations can be employed to model the reaction pathway, locating the transition state for the cyclization step. The transition state is a critical point on the potential energy surface that represents the energy barrier for the reaction. The structure of the transition state provides insight into the geometry of the reacting species at the point of bond formation. For the intramolecular cyclization to form the oxindole ring, the transition state would involve the nucleophilic attack of the nitrogen atom onto the carbonyl carbon of the acyl group.

Studies on the cyclization of N-aryl amides to form oxindoles have highlighted the feasibility of such intramolecular processes. rsc.org The activation energy for this cyclization can be computationally determined, providing a quantitative measure of the reaction's kinetic feasibility.

Prediction of Regioselectivity and Stereoselectivity

For the synthesis of this compound, regioselectivity is a key consideration, particularly in electrophilic substitution reactions on the aromatic ring of a precursor molecule. The directing effects of the existing substituents (fluoro and amino or nitro groups) can be predicted using computational methods.

The regioselectivity of electrophilic aromatic substitution can be rationalized by examining the stability of the intermediate sigma complexes (Wheland intermediates) or by calculating local reactivity descriptors such as Fukui functions or the local nucleophilicity index. researchgate.net For a 5-fluoro-substituted indole or oxindole derivative, electrophilic attack is generally directed to the positions ortho and para to the activating amino group and meta to the deactivating fluoro group.

Stereoselectivity becomes important if chiral centers are introduced during the synthesis or in subsequent reactions of the oxindole ring. The 3-position of the 2-oxindole scaffold is a common site for functionalization, and if this position becomes a stereocenter, computational methods can be used to predict the diastereomeric or enantiomeric outcome of a reaction. This is often achieved by modeling the transition states leading to the different stereoisomers and comparing their relative energies. Studies on the stereoselective synthesis of spirocyclic oxindoles have demonstrated the power of these predictive capabilities. rsc.org

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. researchgate.net A primary KIE is observed when a bond to an isotopically substituted atom is cleaved in the rate-limiting step.

For reactions involving this compound, KIE studies could be used to probe various mechanistic aspects. For example, in the cyclization step to form the oxindole ring, a nitrogen KIE could provide information about the timing of N-H bond cleavage relative to C-N bond formation. Similarly, in electrophilic aromatic substitution reactions, a hydrogen KIE (kH/kD) at the site of substitution can indicate whether the C-H bond breaking is part of the rate-determining step.

Computational modeling of KIEs for reactions involving indole and indolinone derivatives has been shown to be a valuable approach. libretexts.org By calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species, the KIE can be predicted. Agreement between the calculated and experimental KIE provides strong support for a proposed reaction mechanism. For instance, a significant primary KIE would be expected for a C-H activation step that is rate-determining. elsevierpure.com

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Properties (Applicable to functionalized compounds)

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov For functionalized derivatives of this compound, MD simulations are particularly useful in understanding their stability and interactions within a biological environment, such as the binding pocket of a target protein. acs.orgnih.gov

MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a detailed view of the molecule's flexibility and intermolecular interactions. These simulations are often performed on ligand-protein complexes to assess the stability of the binding pose obtained from molecular docking. acs.orgnih.gov

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a protein or ligand from a reference structure over the course of the simulation. A stable RMSD for both the protein and the bound ligand suggests that the complex is in a stable equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms and indicates their flexibility. High RMSF values for certain regions of a protein may suggest conformational changes upon ligand binding. For the ligand, RMSF can highlight which parts of the molecule are more or less constrained within the binding site. researchgate.net

Free Energy Landscape (FEL): By analyzing the principal components of the motion during a simulation, a free energy landscape can be constructed. This landscape reveals the most stable conformational states of the system and the energy barriers between them, providing a deeper understanding of the system's dynamics. nih.gov

In the context of oxoindole derivatives, MD simulations have been employed to confirm the stability of docked compounds within the active sites of various protein kinases, such as Bruton's tyrosine kinase (BTK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). acs.orgnih.gov For instance, a 20-nanosecond MD simulation of a 5-substituted oxoindole derivative bound to BTK supported the stability of the compound within the binding pocket. acs.org Similarly, MD simulations of designed oxoindole derivatives targeting VEGFR-2 have shown high structural stability, reinforcing their potential as therapeutic candidates. nih.gov These studies demonstrate the utility of MD simulations in validating docking results and providing a dynamic picture of the ligand-target interactions that govern biological activity.

Computational Docking Studies for Ligand-Target Interactions (Focus on methodology and binding modes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. For derivatives of this compound, docking studies have been crucial in identifying potential protein targets and elucidating their binding modes. acs.orgnih.govnih.gov

The general methodology for molecular docking involves several steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the protein and the ligand are prepared. This often involves adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Conformational Sampling: The docking algorithm explores various conformations of the ligand within the defined binding site of the receptor.

Scoring: A scoring function is used to evaluate the binding affinity of each generated pose. These functions estimate the free energy of binding, with lower scores typically indicating a more favorable interaction. mdpi.com

Analysis of Binding Modes: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the stability of the complex.

Docking studies on oxoindole and spiro-oxindole derivatives have revealed their potential to inhibit a range of protein targets relevant to cancer therapy, including Cyclin-Dependent Kinase 2 (CDK2), VEGFR-2, and Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.govmdpi.com For example, docking of 5-fluoro-2-oxindole derivatives into the active site of α-glucosidase has been used to rationalize their inhibitory activity. acs.org In another study, docking of spiro-oxindole derivatives into the CDK2 active site highlighted a strong binding affinity, with key interactions involving the amino acid Lys89. nih.gov

The table below summarizes the findings from various docking studies on oxoindole derivatives, showcasing the target proteins, key interacting residues, and the nature of the interactions.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | - | - | acs.org |

| Spiro-oxindole derivatives | CDK2 | Lys89 | Hydrogen Bond | nih.gov |

| Oxindole derivatives | VEGFR-2 | - | Hydrogen bonding, hydrophobic contacts, stacking | nih.gov |

| Spiro-oxindole derivatives | IDO1 | - | Hydrophobic Interaction | mdpi.com |

| 5-Substituted oxindole derivatives | BTK | MET-477, LEU-528 | Hydrogen Bond, π–σ bond | acs.org |

These computational docking studies are invaluable for structure-activity relationship (SAR) analyses, guiding the design of more potent and selective inhibitors based on the this compound scaffold. nih.gov

5 Fluoro 2 Oxoindoline 7 Carboxylic Acid As a Versatile Synthetic Intermediate

Precursor to Nitrogen-Containing Heterocycles

The oxindole (B195798) scaffold is a privileged structure in drug discovery, and its derivatives are central to many synthetic efforts.

Synthesis of Substituted Indolines and Oxindoles

In principle, 5-Fluoro-2-oxoindoline-7-carboxylic acid is an ideal starting material for creating a variety of substituted indolines and oxindoles. The carboxylic acid group at the 7-position could be transformed into a range of other functional groups, such as esters, amides, or even reduced to an alcohol or methyl group, thereby introducing diversity. The C3 position of the oxindole ring is nucleophilic and can participate in reactions like aldol (B89426) condensations to attach different side chains. For example, condensation with various aldehydes or ketones could yield a library of 3-substituted derivatives. While this is a common strategy for simpler oxindoles, specific examples starting from the 7-carboxylic acid variant are not readily found in peer-reviewed studies.

Annulation Strategies for Fused Ring Systems

The bifunctional nature of this compound, possessing both a reactive C-N bond within the lactam and a carboxylic acid, makes it a theoretical candidate for annulation reactions to build fused heterocyclic systems. Annulation strategies could involve reactions that engage the carboxylic acid and the adjacent aromatic C-H bond or the lactam nitrogen. Such transformations would lead to complex, multi-ring scaffolds that are highly sought after in medicinal chemistry. However, documented annulation strategies specifically employing this molecule are scarce.

Building Block in Complex Molecule Synthesis

The unique combination of a fluorinated oxindole core with a carboxylic acid handle suggests its utility in the synthesis of complex, high-value molecules.

Construction of Fluorinated Indole (B1671886) and Oxindole Derivatives

The fluorine atom at the 5-position is a key feature, as fluorine substitution is a well-known strategy to enhance the metabolic stability and binding affinity of drug candidates. Starting with this compound would ensure the incorporation of this beneficial halogen from the outset of a synthetic sequence. The carboxylic acid could serve as an anchor point for coupling with other molecular fragments, allowing for the construction of elaborate fluorinated indole and oxindole-based compounds. For instance, the well-known drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is synthesized from a related 5-fluoro-2-oxindole precursor, highlighting the importance of this scaffold. The synthesis of Sunitinib involves the condensation of 5-fluoro-2-oxindole with a pyrrole-carboxaldehyde derivative. A similar strategy could theoretically be applied to the 7-carboxylic acid analog to create novel derivatives.

Stereoselective Synthesis of Advanced Scaffolds

The C3 position of the oxindole ring is a prochiral center, and its functionalization can lead to the formation of a stereocenter. Asymmetric catalysis of reactions at this position is a powerful tool for creating enantiomerically pure compounds, which is often crucial for biological activity. While stereoselective syntheses involving simpler oxindoles are abundant, specific methodologies developed for this compound that lead to advanced, stereochemically defined scaffolds are not prominently reported.

Role in the Development of Chemically Diverse Compound Libraries

In the field of drug discovery, the generation of compound libraries with high chemical diversity is essential for identifying new therapeutic leads. This compound is, in theory, an excellent starting point for creating such libraries. The presence of three distinct points of functionalization—the fluorine atom, the C3 position, and the carboxylic acid—allows for a three-dimensional exploration of chemical space. The carboxylic acid can be readily converted into a vast array of amides or esters through parallel synthesis techniques. The C3 position can be diversified through reactions with a panel of aldehydes, ketones, or Michael acceptors. Finally, the lactam nitrogen can also be functionalized. This multi-faceted reactivity has the potential to generate a large and diverse library of compounds from a single, advanced intermediate. Despite this potential, extensive application of this specific compound in the construction of diverse chemical libraries has not been a focus of published research.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. sjp.ac.lksjp.ac.lk Future research on the synthesis of 5-Fluoro-2-oxoindoline-7-carboxylic acid is expected to move beyond classical methods, embracing principles of green chemistry to reduce waste, minimize energy consumption, and utilize safer reagents and solvents. sjp.ac.lksjp.ac.lk

| Synthetic Approach | Potential Advantage | Relevant Research Area |

| Aqueous Media Synthesis | Reduced environmental impact, improved safety. | Green Chemistry |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Process Intensification |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, novel reactivity. | Green Chemistry |

| Solvent-Free Reactions | Minimized waste, simplified purification. | Sustainable Chemistry |

Advanced Catalytic Approaches for Selective Transformations

Catalysis is at the heart of efficient and selective organic synthesis. For a molecule with multiple reactive sites like this compound, the development of advanced catalytic systems is crucial for selective transformations. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of substituted oxindoles from readily available starting materials. organic-chemistry.orgorganic-chemistry.orgnih.gov This approach allows for the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity, often under mild conditions. organic-chemistry.org

Copper-catalyzed C-H activation presents another promising avenue, offering a more economical and sustainable alternative to palladium. nih.govrsc.org Research in this area could lead to novel methods for the intramolecular cyclization to form the oxoindole core or for the late-stage functionalization of the pre-formed heterocycle. nih.gov The development of catalysts that can selectively target a specific C-H bond in the presence of the fluorine and carboxylic acid substituents will be a significant challenge and a key area of future research. youtube.com

| Catalytic System | Target Transformation | Potential Benefits |

| Palladium(II) Acetate / Phosphine (B1218219) Ligands | Intramolecular α-arylation of amides. | High functional group tolerance, good yields. organic-chemistry.orgorganic-chemistry.org |

| Copper(II) Acetate / O₂ | Oxidative C-H/Ar-H coupling. | Use of an inexpensive metal, aerobic conditions. nih.gov |

| Rhodium Complexes | Domino conjugate addition-arylation. | Access to 3-substituted oxindoles. organic-chemistry.org |

| Chiral Catalysts | Enantioselective functionalization. | Synthesis of non-racemic products. nih.gov |

Exploration of Underexplored Reactivity Profiles

The rich chemical architecture of this compound offers a wide range of possibilities for derivatization. While the C3 position of the oxoindole core is a well-established site for functionalization, other positions on the molecule remain underexplored. rsc.org Future research will likely focus on developing selective methods for the functionalization of the aromatic ring, beyond the existing fluorine and carboxylic acid groups.

The reactivity of the carboxylic acid at the C7 position also warrants further investigation. While it can be used for amide bond formation, its potential to direct C-H activation or to participate in novel cyclization reactions is an area ripe for exploration. nih.govnih.gov Understanding the interplay between the electronic effects of the fluorine atom and the directing capabilities of the carboxylic acid will be key to unlocking new reactivity profiles for this versatile building block. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory to industrial-scale production is a critical aspect of chemical research. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and the potential for higher yields and purity. uc.pt The continuous-flow synthesis of oxindoles has already been demonstrated, highlighting the potential for developing a robust and scalable process for this compound. acs.orgacs.org Such a process could involve the use of immobilized catalysts, which can be easily separated from the product stream and reused, further enhancing the sustainability of the synthesis. acs.org

Automated synthesis platforms are revolutionizing the way chemical libraries are created for drug discovery and materials science. researchgate.netnih.gov By integrating the synthesis of this compound and its derivatives into automated systems, researchers can rapidly generate a diverse range of compounds for biological screening or materials testing. researchgate.netsigmaaldrich.com This high-throughput approach can accelerate the discovery of new applications for this promising chemical entity. synthiaonline.com

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Continuous manufacturing from starting materials. | Improved safety, scalability, and process control. uc.ptacs.org |

| Automated Synthesis | High-throughput library generation of derivatives. | Increased efficiency, rapid exploration of chemical space. researchgate.netnih.gov |

| Immobilized Catalysts | Use in flow reactors for continuous processing. | Catalyst recyclability, reduced product contamination. acs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-oxoindoline-7-carboxylic acid?

- Methodology : Synthesis typically involves multi-step organic reactions. For structurally similar indole-carboxylic acid derivatives, nitration followed by carboxylation or cyclization under controlled conditions (e.g., temperature, pH) is common. For example, 7-fluoroquinoline derivatives are synthesized via nitration and carboxylation steps, with yields optimized by adjusting reaction time and stoichiometry . Multi-step syntheses of indole derivatives often require protecting groups (e.g., Fmoc) to prevent undesired side reactions, as seen in isoindole-carboxylic acid syntheses .

- Key Considerations : Monitor intermediates using TLC or HPLC, and purify via recrystallization or column chromatography .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodology :

- NMR : Analyze , , and NMR spectra to confirm substituent positions and fluorine integration .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peaks) .

- IR Spectroscopy : Identify carbonyl (C=O) and carboxylic acid (O-H) stretches (~1700 cm and ~2500-3300 cm, respectively) .

Q. What stability considerations are critical for storing this compound?

- Methodology : Store at 2–8°C in moisture-proof, sealed containers to prevent hydrolysis or oxidation. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 1–3 months) can predict degradation trends .

- Handling : Use inert atmospheres (N/Ar) during synthesis to avoid oxidation. Degradation products, if any, should be analyzed via HPLC-MS .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved?

- Methodology :

- Literature Meta-Analysis : Use databases like Scopus to systematically compare studies (e.g., filtering by assay type, cell lines, or concentration ranges) .

- Experimental Replication : Standardize assay conditions (e.g., pH, solvent) to isolate variables. For example, conflicting antimicrobial data may arise from differences in bacterial strains or agar dilution methods .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodology :

- Stepwise Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) in fluorination or cyclization steps .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts can enhance regioselectivity .

Q. What mechanistic insights explain the role of fluorination in bioactivity?

- Methodology :

- Computational Modeling : Perform DFT calculations to assess fluorine’s electron-withdrawing effects on reactivity or binding affinity .

- Structure-Activity Relationships (SAR) : Compare non-fluorinated analogs in biological assays (e.g., enzyme inhibition) to isolate fluorine’s contribution .

Q. How can decomposition products be analytically detected and quantified?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze via HPLC-MS or GC-MS .

- Quantitative NMR (qNMR) : Use internal standards (e.g., TMS) to quantify degradation products .

- Reference Standards : Synthesize suspected degradation markers (e.g., defluorinated analogs) for spiking experiments .

Q. What computational approaches predict target interactions for this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding with proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .

- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .

- Data Integration : Cross-reference docking scores with experimental IC values to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.